molecular formula C26H32B2O4 B1404517 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne CAS No. 1879010-27-1

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne

Cat. No. B1404517
M. Wt: 430.2 g/mol
InChI Key: LCVADPGUUPIJJL-UHFFFAOYSA-N
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Description

The compound “1,4-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzol” is similar to the requested compound . It has an empirical formula of C18H28B2O4 and a molecular weight of 330.03 .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds are often used in Suzuki-Miyaura cross-coupling reactions and polymerizations . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate is a common reaction .


Molecular Structure Analysis

The structure of “1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is available on ChemSpider . It has a molecular formula of C18H28B2O4 and a monoisotopic mass of 330.217377 Da .


Physical And Chemical Properties Analysis

The compound “苯硼酸频呐醇酯” has a chemical formula of C12H17BO2, a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, and a vapor pressure of 0.00586mmHg at 25°C .

Scientific Research Applications

Suzuki-Miyaura Polycondensation

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne (B2C2) is utilized in Suzuki-Miyaura polycondensation reactions. This synthesis process is notable for producing water-soluble poly(p-phenyleneethynylene) under aerobic conditions in neat water (Kang et al., 2008).

Catalysis and Synthesis of Boronate Esters

The compound has been used in the catalyzed diboration of bis(4-methoxyphenyl)ethyne, resulting in a cis arrangement of boronate ester substituents. This application demonstrates the compound's role in the synthesis of complex organic structures (Clegg et al., 1996).

Electron Transport Material Synthesis

It is a key intermediate in the synthesis of electron transport materials, particularly in the field of materials science. This synthesis process emphasizes its practical application in large-scale production (Xiangdong et al., 2017).

Pd-catalyzed Borylation

The compound has been involved in Pd-catalyzed borylation processes, specifically in the borylation of arylbromides. This highlights its effectiveness in reactions involving sulfonyl groups (Takagi & Yamakawa, 2013).

Structural Analysis and Conformational Studies

Structural and conformational analyses of boric acid ester intermediates derived from this compound have been performed using methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such studies are vital for understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Synthesis of Semiconducting Polymers

This compound is instrumental in the development of semiconducting polymers. The borylation reactions it undergoes are crucial for creating high-performance polymers with potential applications in electronics and materials science (Kawashima et al., 2013).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-13-9-11-19(17-21)15-16-20-12-10-14-22(18-20)28-31-25(5,6)26(7,8)32-28/h9-14,17-18H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVADPGUUPIJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#CC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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